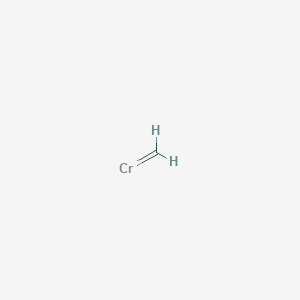
Butane-2,3-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butane-2,3-dithione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 3-hydroxybutanone. This reaction is typically carried out in the presence of a catalyst under atmospheric pressure and at elevated temperatures ranging from 523 to 673 K. The oxidative dehydrogenation proceeds via homogeneous radical-mediated pathways in air, with a selectivity of about 85% at 738 K .
Industrial Production Methods
Industrial production of this compound often involves the use of tungsten oxides with bronze-type structures containing vanadium and niobium as catalysts. These catalysts are efficient in accelerating the reaction, although they do not significantly increase the selectivity to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butane-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2,3-dione.
Reduction: Reduction reactions can convert it into butane-2,3-dithiol.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Butane-2,3-dione.
Reduction: Butane-2,3-dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butane-2,3-dithione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of butane-2,3-dithione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. The pathways involved in its reactions often include radical intermediates, particularly in oxidative processes. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-2,3-dione:
Butane-2,3-dithiol: A reduced form of butane-2,3-dithione with thiol groups instead of thioxo groups.
2,3-Butanediamine: An amine derivative with amino groups instead of thioxo groups.
Uniqueness
This compound is unique due to the presence of two thioxo groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
122243-58-7 |
|---|---|
Molekularformel |
C4H6S2 |
Molekulargewicht |
118.2 g/mol |
IUPAC-Name |
butane-2,3-dithione |
InChI |
InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |
InChI-Schlüssel |
RWMTWVSPJPEEHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)C(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

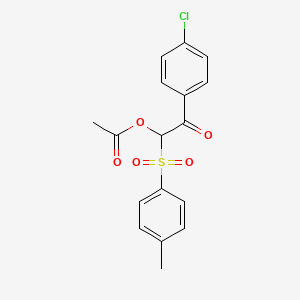
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)

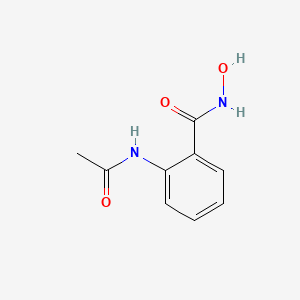
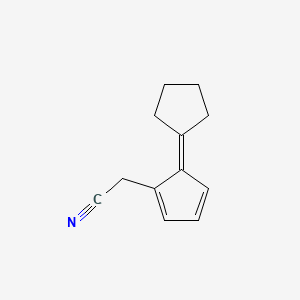
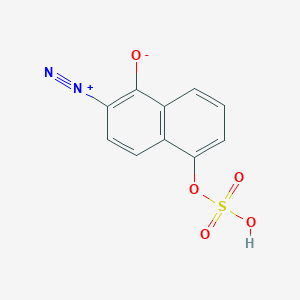
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
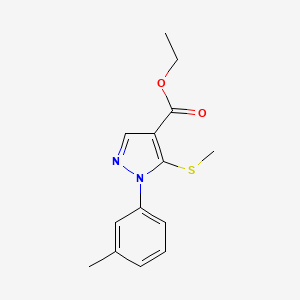
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)

